Dichotomitin

Description

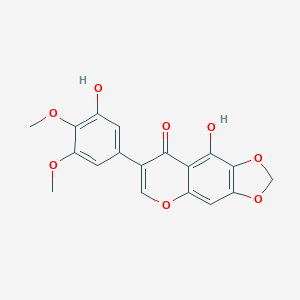

Structure

3D Structure

Properties

IUPAC Name |

9-hydroxy-7-(3-hydroxy-4,5-dimethoxyphenyl)-[1,3]dioxolo[4,5-g]chromen-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O8/c1-22-12-4-8(3-10(19)17(12)23-2)9-6-24-11-5-13-18(26-7-25-13)16(21)14(11)15(9)20/h3-6,19,21H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFFOGGCBLWTCPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)O)C2=COC3=CC4=C(C(=C3C2=O)O)OCO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10237087 | |

| Record name | Dichotomitin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10237087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88509-91-5 | |

| Record name | Dichotomitin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088509915 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dichotomitin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10237087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Dichotomitin: A Novel Inhibitor of Oxidative Stress with Therapeutic Potential

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense system, is a key pathogenic factor in a multitude of diseases, including neurodegenerative disorders, cardiovascular diseases, and osteoporosis. Emerging evidence highlights the therapeutic potential of natural compounds capable of mitigating oxidative damage. This technical guide focuses on Dichotomitin, a novel compound that has demonstrated significant promise in the inhibition of oxidative stress. This document provides a comprehensive overview of the current understanding of this compound's role in combating oxidative stress, including its effects on cellular signaling pathways, quantitative data from preclinical studies, and detailed experimental protocols for its evaluation.

Introduction to Oxidative Stress and the Role of this compound

Oxidative stress arises from an excessive accumulation of ROS, such as superoxide anions (O₂⁻), hydroxyl radicals (•OH), and hydrogen peroxide (H₂O₂). These highly reactive molecules can inflict damage upon crucial cellular components, including lipids, proteins, and DNA, leading to cellular dysfunction and death.[1][2] The nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a primary cellular defense mechanism against oxidative stress.[3][4] Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the transcription of a wide array of antioxidant and cytoprotective genes.[3][4]

This compound has recently been identified as a potent inhibitor of oxidative stress. A key study has demonstrated its efficacy in both in vivo and in vitro models of osteoporosis, a disease intricately linked to oxidative stress.[5] This guide will delve into the specifics of these findings and provide the necessary technical information for researchers to further investigate and harness the therapeutic potential of this compound.

Quantitative Data on the Efficacy of this compound

The antioxidant and pro-osteogenic effects of this compound have been quantified in preclinical studies. The following tables summarize the key findings from an in vivo study using an ovariectomized (OVX) rat model of osteoporosis and in vitro studies using osteoblast precursor cells.

Table 1: In Vivo Effects of this compound on Bone Health in Ovariectomized (OVX) Rats

| Group | Treatment | Outcome | Result | Reference |

| Sham | Sham Surgery | Bone Trabecular Structure | Normal | [5] |

| OVX | Vehicle | Bone Trabecular Structure | Decreased and disrupted | [5] |

| OVX + DH | This compound (5 mg/kg, intraperitoneal, twice weekly for 3 months) | Bone Trabecular Structure | Enhanced bone trabecular area and structure compared to OVX group | [5] |

Table 2: In Vitro Effects of this compound on Osteoblast Differentiation and Oxidative Stress Markers

| Cell Model | Treatment | Assay | Key Findings | Reference |

| Osteoblast precursor cells | This compound (DH) | Alkaline Phosphatase (ALP) Activity | Enhanced ALP activity | [5] |

| Osteoblast precursor cells | This compound (DH) | Gene Expression (RT-qPCR) | Elevated expression of RUNX2, OPN, OCN, SOD1, and SOD2 | [5] |

| Oxidative stress cell model (H₂O₂-treated) | This compound (DH) | Cellular Response | Attenuation of oxidative stress | [5] |

Key Signaling Pathways Modulated by this compound

While the precise molecular targets of this compound are still under investigation, its ability to upregulate key antioxidant enzymes such as Superoxide Dismutase 1 (SOD1) and Superoxide Dismutase 2 (SOD2) suggests a potential modulation of the Nrf2 signaling pathway.[5]

The Nrf2-ARE Signaling Pathway

Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress, Keap1 undergoes a conformational change, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription. These genes encode a battery of antioxidant and detoxifying enzymes, including SOD, catalase, and glutathione S-transferases.

Figure 1: Proposed mechanism of this compound in the Nrf2-ARE signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the investigation of this compound's role in inhibiting oxidative stress.

In Vivo Model of Osteoporosis

An established animal model for postmenopausal osteoporosis is the ovariectomized (OVX) rat.

-

Animals: Female Sprague-Dawley (SD) rats (3 months old).

-

Procedure:

-

Rats are anesthetized, and a dorsal incision is made to expose the ovaries.

-

In the OVX group, both ovaries are ligated and removed.

-

In the Sham group, the ovaries are exposed but not removed.

-

Post-surgery, animals are allowed to recover for one week.

-

-

Treatment:

-

The OVX + DH group receives intraperitoneal injections of this compound (e.g., 5 mg/kg) twice a week for a period of 3 months.[5]

-

The Sham and OVX groups receive vehicle injections.

-

-

Analysis:

-

At the end of the treatment period, femurs and tibias are collected.

-

Micro-computed tomography (micro-CT) is performed on the femurs to analyze bone microarchitecture.

-

Tibias are processed for histological examination (e.g., H&E staining).

-

Blood samples are collected for the analysis of serum osteogenic biochemical markers.

-

Figure 2: Experimental workflow for the in vivo evaluation of this compound.

In Vitro Osteoblast Differentiation Assay

This protocol assesses the effect of this compound on the differentiation of osteoblast precursor cells.

-

Cell Line: MC3T3-E1 or primary osteoblasts.

-

Procedure:

-

Cells are seeded in culture plates and grown to confluence.

-

Differentiation is induced using an osteogenic medium (e.g., α-MEM supplemented with 10% FBS, 50 µg/mL ascorbic acid, and 10 mM β-glycerophosphate).

-

Cells are treated with varying concentrations of this compound.

-

-

Assays:

-

Alkaline Phosphatase (ALP) Staining and Activity: Performed at an early stage of differentiation (e.g., day 7).

-

Alizarin Red S (ARS) Staining: Performed at a late stage of differentiation (e.g., day 21) to visualize mineralized matrix deposition.

-

Gene Expression Analysis (RT-qPCR): RNA is extracted at different time points to quantify the expression of osteogenic marker genes (e.g., RUNX2, OPN, OCN).

-

Protein Expression Analysis (Western Blot): Protein lysates are collected to assess the levels of key osteogenic proteins.

-

In Vitro Oxidative Stress Model

This protocol evaluates the cytoprotective effect of this compound against oxidative stress.

-

Cell Line: Appropriate cell line for the disease model (e.g., osteoblasts for osteoporosis).

-

Procedure:

-

Cells are seeded in culture plates.

-

Cells are pre-treated with various concentrations of this compound for a specified period.

-

Oxidative stress is induced by treating the cells with a pro-oxidant such as hydrogen peroxide (H₂O₂).

-

-

Assays:

-

Cell Viability Assay (e.g., MTT, CCK-8): To determine the protective effect of this compound against H₂O₂-induced cell death.

-

Intracellular ROS Measurement: Using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA) to quantify intracellular ROS levels.

-

Antioxidant Enzyme Activity Assays: Measuring the activity of enzymes like SOD and catalase in cell lysates.

-

Gene and Protein Expression Analysis: To assess the expression of antioxidant enzymes (e.g., SOD1, SOD2) and other stress-related markers.

-

Figure 3: Experimental workflow for the in vitro oxidative stress model.

Conclusion and Future Directions

This compound has emerged as a promising natural compound with the ability to inhibit oxidative stress. The preclinical data, particularly in the context of osteoporosis, provide a strong rationale for its further investigation as a therapeutic agent. Future research should focus on elucidating the precise molecular mechanisms of action, including its direct targets and its comprehensive effects on the Nrf2 signaling pathway and other related cellular stress response pathways. Further in vivo studies in various disease models are warranted to establish its broader therapeutic potential and to assess its pharmacokinetic and safety profiles. The development of this compound and its analogs could pave the way for novel therapeutic strategies for a range of oxidative stress-related diseases.

References

- 1. Oxidative stress in neurodegeneration and available means of protection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Neuroprotection and antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nrf2-Mediated Dichotomy in the Vascular System: Mechanistic and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular mechanism of nrf2 activation by oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound promotes osteoblast differentiation and improves osteoporosis by inhibiting oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

Dichotomitin: A Technical Guide to Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dichotomitin, a naturally occurring isoflavonoid, has garnered interest within the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of the known natural sources of this compound and details the methodologies for its isolation and purification. Quantitative data from existing literature have been compiled to facilitate a comparative analysis of its prevalence. Furthermore, this document outlines the experimental protocols necessary for the extraction and purification of this compound, offering a foundational resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Natural Sources of this compound

This compound has been identified and isolated from the plant kingdom. The primary documented natural source of this isoflavonoid is the rhizome of Iris dichotoma, a plant species belonging to the Iridaceae family.[1][2] The rhizomes of this plant have been the subject of phytochemical investigations, which have led to the identification of this compound among other phenolic compounds.

Another plant species in which this compound has been detected is Iris potaninii, where it is also found in the underground parts of the plant.[2] While both species are confirmed sources, Iris dichotoma is more frequently cited in the available literature concerning the isolation of this compound.

Table 1: Natural Sources and Location of this compound

| Plant Species | Family | Plant Part |

| Iris dichotoma Pall. | Iridaceae | Rhizome[2] |

| Iris potaninii | Iridaceae | Underground Part[2] |

At present, quantitative yield data for this compound from these natural sources remains limited in publicly accessible scientific literature. Further studies are required to establish the concentration of this compound in various populations of Iris dichotoma and Iris potaninii to optimize sourcing for research and development.

Isolation of this compound

The isolation of this compound from its natural sources involves a multi-step process that includes extraction, fractionation, and purification. The following protocol is a composite methodology based on standard practices for the isolation of isoflavonoids from plant materials, specifically adapted for this compound from the rhizomes of Iris dichotoma.

General Experimental Workflow

The overall process for isolating this compound can be visualized as a sequential workflow, beginning with the preparation of the plant material and culminating in the acquisition of the pure compound.

Figure 1: General workflow for the isolation of this compound.

Detailed Experimental Protocol

The following protocol outlines the key steps for the isolation of this compound from the rhizomes of Iris dichotoma.

2.2.1. Plant Material Preparation

-

Collection and Identification: Collect the rhizomes of Iris dichotoma. Ensure proper botanical identification of the plant material.

-

Drying: Clean the rhizomes to remove any soil and debris. Air-dry or use a plant dryer at a controlled temperature (typically 40-50 °C) to reduce moisture content.

-

Pulverization: Grind the dried rhizomes into a fine powder to increase the surface area for efficient extraction.

2.2.2. Extraction

-

Solvent Selection: Use a polar organic solvent such as ethanol or methanol for the extraction of isoflavonoids. A 70-95% aqueous ethanol solution is often effective.

-

Maceration or Soxhlet Extraction:

-

Maceration: Soak the powdered rhizomes in the chosen solvent at room temperature for an extended period (e.g., 24-72 hours), with occasional agitation. Repeat the process multiple times with fresh solvent to ensure complete extraction.

-

Soxhlet Extraction: For a more exhaustive extraction, utilize a Soxhlet apparatus. This method provides continuous extraction with a fresh solvent, though the heat involved may degrade thermolabile compounds.

-

-

Filtration and Concentration: Filter the resulting extract to remove solid plant material. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

2.2.3. Fractionation

-

Solvent-Solvent Partitioning: Suspend the crude extract in water and perform liquid-liquid partitioning with a series of immiscible solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol). Isoflavonoids like this compound are typically enriched in the ethyl acetate fraction.

-

Fraction Collection: Collect each solvent fraction separately and concentrate them using a rotary evaporator.

Purification

The purification of this compound from the enriched fraction is typically achieved through various chromatographic techniques.

2.3.1. Column Chromatography

-

Stationary Phase: Silica gel is a commonly used stationary phase for the initial separation of compounds based on polarity.

-

Mobile Phase: A gradient elution system is often employed, starting with a non-polar solvent (e.g., n-hexane or chloroform) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol).

-

Fraction Collection and Analysis: Collect the eluted fractions and monitor the separation using Thin Layer Chromatography (TLC). Combine fractions containing the compound of interest.

2.3.2. Further Purification

-

Sephadex LH-20 Chromatography: For further purification and removal of pigments and other impurities, column chromatography on Sephadex LH-20 is effective. A common eluent for this step is methanol.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): For the final purification to obtain high-purity this compound, preparative HPLC with a suitable column (e.g., C18) and a mobile phase (e.g., a gradient of acetonitrile and water) is the method of choice.

The following diagram illustrates the logical relationship in the purification process.

Figure 2: Logical flow of the purification process for this compound.

Conclusion

This technical guide has synthesized the available information on the natural sources and isolation of this compound. The rhizomes of Iris dichotoma and the underground parts of Iris potaninii have been identified as the primary natural sources. A detailed, multi-step protocol for the isolation and purification of this compound has been presented, providing a practical framework for researchers. The successful isolation of this compound is a critical first step for further investigation into its pharmacological activities and potential as a therapeutic agent. Future research should focus on quantifying the yield of this compound from its natural sources and exploring more efficient and scalable isolation techniques.

References

Dichotomitin's Impact on Osteoblast Differentiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of Dichotomitin, an isoflavonoid derived from Belamcanda Rhizoma, on osteoblast differentiation. The information presented herein is compiled from recent studies and is intended to inform further research and development in the field of bone health and osteoporosis treatment. This compound has demonstrated a potential therapeutic role in promoting bone formation by mitigating oxidative stress.

Core Mechanism of Action

This compound enhances osteoblast differentiation and function primarily by inhibiting intracellular oxidative stress.[1][2][3] Excessive reactive oxygen species (ROS) are known to impede bone metabolism and contribute to the pathogenesis of osteoporosis by inducing apoptosis in osteoblasts and hindering their differentiation.[1] this compound counteracts these effects by reducing intracellular ROS levels and upregulating the expression of key antioxidant enzymes, such as Superoxide Dismutase 1 (SOD1) and Superoxide Dismutase 2 (SOD2).[1][2] This restoration of cellular redox balance creates a more favorable environment for osteogenesis, leading to increased expression of crucial osteogenic markers.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies on the effect of this compound (DH) on osteoblast proliferation and differentiation.

Table 1: Effect of this compound on Osteoblast Proliferation (HS-5 cells)

| This compound Concentration | Effect on Proliferation | Statistical Significance (vs. Control) |

| 1.0 µM | Significant promotion | p < 0.05 |

| 1.5 µM | Significant promotion | p < 0.05 |

| 2.0 µM | Significant inhibition | p < 0.05 |

Data sourced from Han et al., 2025.[1]

Table 2: Effect of this compound on Osteogenic Marker Expression (HS-5 cells)

| This compound Concentration | ALP Activity | RUNX2 Protein Expression | OPN Protein Expression | OCN Protein Expression |

| 0.5 µM | Enhanced | Increased (not significant) | Increased (not significant) | Increased (not significant) |

| 1.0 µM | Enhanced | Significantly Increased (p < 0.05) | Significantly Increased (p < 0.05) | Significantly Increased (p < 0.05) |

| 1.5 µM | Highest Activity | Significantly Increased (p < 0.05) | Significantly Increased (p < 0.05) | Significantly Increased (p < 0.05) |

Data sourced from Han et al., 2025.[1]

Table 3: Effect of this compound on Oxidative Stress Model (H₂O₂-treated HS-5 cells)

| Treatment Group | ALP Activity | Alizarin Red S Staining |

| Control | Normal | Normal |

| H₂O₂ | Significantly Reduced (p < 0.05) | Significantly Reduced (p < 0.05) |

| H₂O₂ + DH | Significantly Elevated (vs. H₂O₂) (p < 0.05) | Significantly Elevated (vs. H₂O₂) (p < 0.05) |

Data sourced from Han et al., 2025.[1]

Signaling and Experimental Workflow Diagrams

The following diagrams illustrate the proposed signaling pathway of this compound and the general experimental workflow used to assess its effects.

Caption: Proposed signaling pathway of this compound in osteoblasts.

References

- 1. This compound promotes osteoblast differentiation and improves osteoporosis by inhibiting oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound promotes osteoblast differentiation and improves osteoporosis by inhibiting oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] this compound promotes osteoblast differentiation and improves osteoporosis by inhibiting oxidative stress | Semantic Scholar [semanticscholar.org]

Dichotomitin: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichotomitin is an isoflavonoid, a class of naturally occurring phenolic compounds, that has garnered interest for its potential therapeutic properties. Isolated from the rhizomes of Belamcanda chinensis (L.) DC., this compound has been the subject of research exploring its biological activities, particularly its role in bone metabolism. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological functions of this compound, with a focus on its effects on osteoblast differentiation and the underlying signaling pathways. Detailed experimental protocols and data are presented to facilitate further research and development.

Chemical Structure and Properties

This compound is characterized by a core isoflavonoid skeleton with specific hydroxylation and methoxylation patterns. Its systematic IUPAC name is 9-hydroxy-7-(3-hydroxy-4,5-dimethoxyphenyl)-[1][2]dioxolo[4,5-g]chromen-8-one.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₄O₈ | PubChem |

| Molecular Weight | 358.30 g/mol | PubChem |

| IUPAC Name | 9-hydroxy-7-(3-hydroxy-4,5-dimethoxyphenyl)-[1][2]dioxolo[4,5-g]chromen-8-one | PubChem |

| CAS Number | 88509-91-5 | Vendor |

| Appearance | Not Reported | - |

| Melting Point | Not Reported | - |

| Solubility | DMSO: 11.11 mg/mL (31.01 mM) | MedChemExpress |

| In vivo solvent (10% DMSO, 40% PEG300, 5% Tween-80, 45% saline): ≥ 1.11 mg/mL (3.10 mM) | MedChemExpress | |

| Predicted XlogP | 2.8 | PubChem |

Spectroscopic Data

Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, UV-Vis) for this compound is not available in the reviewed literature. For researchers aiming to characterize this compound, standard spectroscopic techniques for isoflavonoids should be employed. An illustrative summary of expected spectroscopic features is provided in Table 2.

Table 2: Illustrative Spectroscopic Data for this compound (Based on typical isoflavonoid structures)

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to aromatic protons on the A, B, and C rings, methoxy group protons (as singlets), and hydroxyl group protons. The chemical shifts and coupling constants would be indicative of the substitution pattern. |

| ¹³C NMR | Resonances for carbonyl carbon (C-4), olefinic carbons (C-2, C-3), and aromatic carbons. Signals for the methoxy carbons would appear in the upfield region. |

| IR (Infrared) Spectroscopy | Characteristic absorption bands for hydroxyl (-OH), carbonyl (C=O), aromatic (C=C), and ether (C-O) functional groups. |

| UV-Vis Spectroscopy | Absorption maxima characteristic of the isoflavonoid chromophore, typically showing two main absorption bands. |

Biological Activity: Osteogenic Properties

Recent studies have highlighted the significant role of this compound in promoting osteoblast differentiation and mitigating osteoporosis. Research indicates that this compound enhances bone formation by attenuating oxidative stress.

Effects on Osteoblast Differentiation and Mineralization

In vitro studies have demonstrated that this compound enhances the activity of alkaline phosphatase (ALP), an early marker of osteoblast differentiation.[3] Furthermore, it promotes the mineralization of the extracellular matrix, a key function of mature osteoblasts.[3]

Regulation of Osteogenic Gene Expression

This compound has been shown to upregulate the expression of key osteogenic transcription factors and bone matrix proteins.[3] The observed effects on gene expression are summarized in Table 3.

Table 3: Effect of this compound on Osteogenic Gene Expression

| Gene | Function | Effect of this compound |

| RUNX2 | Runt-related transcription factor 2; a master regulator of osteoblast differentiation. | Upregulation |

| OPN | Osteopontin; a bone matrix protein involved in mineralization and bone resorption. | Upregulation |

| OCN | Osteocalcin; a late-stage marker of osteoblast differentiation and a key protein in the bone matrix. | Upregulation |

| SOD1 | Superoxide dismutase 1; an antioxidant enzyme. | Upregulation |

| SOD2 | Superoxide dismutase 2; a mitochondrial antioxidant enzyme. | Upregulation |

Signaling Pathway

The precise signaling pathway through which this compound exerts its osteogenic effects is still under investigation. However, based on its known antioxidant properties and its effects on gene expression, a putative signaling pathway can be proposed. This compound likely mitigates intracellular reactive oxygen species (ROS), which in turn relieves the oxidative stress-induced inhibition of osteoblast differentiation. This allows for the enhanced expression and activity of the master osteogenic transcription factor, RUNX2. RUNX2 then promotes the transcription of downstream target genes such as OPN and OCN, leading to osteoblast maturation and bone matrix mineralization. The upregulation of antioxidant enzymes SOD1 and SOD2 suggests a positive feedback loop where this compound not only directly reduces oxidative stress but also enhances the cell's own antioxidant capacity.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound's osteogenic properties. These are representative protocols and may require optimization for specific experimental conditions.

Isolation of this compound from Belamcanda chinensis

The following is a general protocol for the isolation of isoflavonoids from plant material, which can be adapted for this compound.

-

Extraction:

-

Air-dried and powdered rhizomes of Belamcanda chinensis are extracted exhaustively with 95% ethanol at room temperature.

-

The solvent is removed under reduced pressure to yield a crude extract.

-

-

Fractionation:

-

The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol.

-

The ethyl acetate fraction, typically rich in isoflavonoids, is concentrated.

-

-

Chromatography:

-

The ethyl acetate fraction is subjected to column chromatography on silica gel.

-

A gradient elution system, for example, a mixture of chloroform and methanol with increasing polarity, is used to separate the compounds.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

-

Purification:

-

Fractions containing this compound are combined and further purified by repeated column chromatography on silica gel or by preparative high-performance liquid chromatography (HPLC).

-

The final pure compound is obtained after crystallization from a suitable solvent system (e.g., methanol).

-

Osteoblast Differentiation Assay

This protocol describes the induction of osteoblast differentiation in a cell culture model.

-

Cell Seeding:

-

Seed pre-osteoblastic cells (e.g., MC3T3-E1) in a 24-well plate at a density of 5 x 10⁴ cells/well.

-

Culture in α-MEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

-

Induction of Differentiation:

-

Once the cells reach confluence, replace the growth medium with osteogenic induction medium (α-MEM with 10% FBS, 1% penicillin-streptomycin, 50 µg/mL ascorbic acid, 10 mM β-glycerophosphate, and 100 nM dexamethasone).

-

Treat the cells with varying concentrations of this compound dissolved in DMSO (ensure the final DMSO concentration is non-toxic, typically <0.1%). A vehicle control (DMSO) should be included.

-

-

Medium Change:

-

Replace the medium with fresh osteogenic induction medium and this compound/vehicle every 2-3 days.

-

-

Assessment of Differentiation:

-

After 7-14 days, assess osteoblast differentiation using the following methods:

-

Alkaline Phosphatase (ALP) Staining: Fix the cells and stain for ALP activity using a commercially available kit.

-

Alizarin Red S Staining: After 21 days, fix the cells and stain with Alizarin Red S solution to visualize calcium deposits, indicating mineralization.

-

-

Quantitative Real-Time PCR (RT-qPCR) for Gene Expression Analysis

-

RNA Extraction:

-

After treating the cells with this compound for the desired time period (e.g., 7 days), lyse the cells and extract total RNA using a suitable kit (e.g., TRIzol reagent).

-

-

cDNA Synthesis:

-

Synthesize first-strand complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

-

qPCR:

-

Perform qPCR using a SYBR Green-based master mix and primers specific for the target genes (RUNX2, OPN, OCN, SOD1, SOD2) and a housekeeping gene (e.g., GAPDH) for normalization.

-

The reaction is typically run on a real-time PCR system with a thermal cycling program consisting of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

-

Data Analysis:

-

Calculate the relative gene expression using the 2-ΔΔCt method.

-

Western Blotting for Protein Expression Analysis

-

Protein Extraction:

-

Lyse the this compound-treated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

-

SDS-PAGE and Transfer:

-

Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with primary antibodies against the proteins of interest (e.g., RUNX2, OPN, OCN, SOD1, SOD2, and a loading control like β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

-

Quantify the band intensities using densitometry software and normalize to the loading control.

-

Conclusion

This compound is a promising isoflavonoid with demonstrated pro-osteogenic and antioxidant properties. Its ability to enhance osteoblast differentiation and upregulate key bone formation markers suggests its potential as a therapeutic agent for osteoporosis and other bone-related disorders. Further research is warranted to fully elucidate its mechanism of action, establish a comprehensive safety profile, and explore its therapeutic efficacy in preclinical and clinical settings. The experimental protocols and data provided in this guide serve as a valuable resource for researchers in the field of natural product chemistry, pharmacology, and drug development.

References

Dichotomitin: A Preclinical Investigation into its Therapeutic Potential for Osteoporosis

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Dichotomitin, a novel antioxidant compound, has emerged as a promising therapeutic agent in the preclinical setting for the management of osteoporosis. A recent study has demonstrated its efficacy in an ovariectomized (OVX) rat model, a well-established proxy for postmenopausal osteoporosis. The therapeutic action of this compound is primarily attributed to its potent antioxidant properties, which mitigate oxidative stress, a key contributor to the pathogenesis of osteoporosis. This in-depth technical guide provides a comprehensive overview of the current scientific evidence, detailing the experimental protocols, quantitative outcomes, and the underlying mechanism of action of this compound in promoting osteoblast differentiation and improving bone microarchitecture. The research landscape for this compound is currently in its nascent stages, with this foundational study paving the way for future investigations into its broader therapeutic applications.

Introduction

Osteoporosis is a systemic skeletal disease characterized by low bone mass and microarchitectural deterioration of bone tissue, leading to an increased risk of fracture.[1] The imbalance between bone resorption by osteoclasts and bone formation by osteoblasts is a central feature of the disease. Emerging evidence has implicated oxidative stress as a critical factor in the pathology of osteoporosis.[1] An excess of reactive oxygen species (ROS) can impair osteoblast function and survival, thereby tilting the bone remodeling process in favor of resorption.[1][2] Antioxidant therapy, therefore, represents a viable and targeted approach to counteract this imbalance and restore bone homeostasis.[1]

This whitepaper focuses on this compound (DH), a compound that has demonstrated significant antioxidant capabilities and a protective effect against osteoporosis in a preclinical model.[1] We will delve into the quantitative data from both in vivo and in vitro studies, provide detailed experimental methodologies to facilitate reproducibility and further research, and visualize the key signaling pathways and experimental workflows.

Therapeutic Potential in Osteoporosis

The primary therapeutic application of this compound investigated to date is in the treatment of osteoporosis. A key study has shown that this compound can effectively ameliorate osteoporosis in an ovariectomy-induced rat model.[1]

In Vivo Efficacy

Treatment with this compound in OVX rats led to a significant improvement in bone microarchitecture. Micro-CT analysis of the femur revealed that the this compound-treated group had enhanced bone trabecular area and structure compared to the untreated OVX group.[1] Histological staining of the tibia also showed a less disrupted and more robust trabecular network in the treated animals.[1]

Furthermore, serum analysis indicated an increase in osteogenic biochemical markers in the this compound-treated group. Specifically, levels of alkaline phosphatase (ALP), osteopontin (OPN), and osteocalcin (OCN) were higher compared to the OVX group, suggesting a promotion of bone formation.[1] Conversely, the number of tartrate-resistant acid phosphatase (TRAP)-positive cells, an indicator of osteoclasts, was reduced with this compound treatment, as was the expression of matrix metalloproteinase 9 (MMP9), which is involved in bone resorption.[1]

In Vitro Efficacy

In vitro experiments using osteoblasts have further elucidated the mechanism of this compound's action. Treatment with this compound was found to enhance ALP activity, a key marker of early osteoblast differentiation.[1] Moreover, it led to the elevated expression of crucial osteogenesis-related genes and proteins, including Runt-related transcription factor 2 (RUNX2), OPN, and OCN.[1]

Crucially, this compound demonstrated a protective effect against oxidative stress in osteoblasts. In a cell model where oxidative stress was induced by hydrogen peroxide (H₂O₂), co-treatment with this compound resulted in increased expression of the antioxidant enzymes superoxide dismutase 1 (SOD1) and superoxide dismutase 2 (SOD2).[1] This indicates that this compound's therapeutic benefit is, at least in part, mediated by its ability to attenuate oxidative stress.[1]

Quantitative Data

The following tables summarize the key quantitative findings from the preclinical evaluation of this compound.

Table 1: In Vivo Micro-CT Analysis of Femoral Trabecular Bone

| Group | Bone Volume/Total Volume (BV/TV) (%) | Trabecular Number (Tb.N) (1/mm) | Trabecular Thickness (Tb.Th) (mm) | Trabecular Separation (Tb.Sp) (mm) |

| Sham | Data not provided | Data not provided | Data not provided | Data not provided |

| OVX | Decreased vs. Sham | Decreased vs. Sham | Decreased vs. Sham | Increased vs. Sham |

| OVX + DH (5 mg/kg) | Increased vs. OVX | Increased vs. OVX | Increased vs. OVX | Decreased vs. OVX |

Source: this compound promotes osteoblast differentiation and improves osteoporosis by inhibiting oxidative stress.[1]

Table 2: In Vivo Serum Biochemical Markers of Bone Turnover

| Group | Alkaline Phosphatase (ALP) | Osteopontin (OPN) | Osteocalcin (OCN) |

| Sham | Data not provided | Data not provided | Data not provided |

| OVX | Data not provided | Data not provided | Data not provided |

| OVX + DH (5 mg/kg) | Higher vs. OVX | Higher vs. OVX | Higher vs. OVX |

Source: this compound promotes osteoblast differentiation and improves osteoporosis by inhibiting oxidative stress.[1]

Table 3: In Vitro Gene and Protein Expression in Osteoblasts

| Treatment | RUNX2 Expression | OPN Expression | OCN Expression | SOD1 Expression | SOD2 Expression |

| Control | Baseline | Baseline | Baseline | Baseline | Baseline |

| DH | Increased | Increased | Increased | Increased | Increased |

| H₂O₂ | Data not provided | Data not provided | Data not provided | Decreased | Decreased |

| H₂O₂ + DH | Increased vs. H₂O₂ | Increased vs. H₂O₂ | Increased vs. H₂O₂ | Increased vs. H₂O₂ | Increased vs. H₂O₂ |

Source: this compound promotes osteoblast differentiation and improves osteoporosis by inhibiting oxidative stress.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound.

Ovariectomy-Induced Osteoporosis Rat Model

-

Animal Model: Female Sprague-Dawley (SD) rats are used.[1]

-

Acclimatization: Animals are allowed to acclimate to the laboratory environment for at least one week prior to the experiment.

-

Grouping: Rats are randomly divided into three groups: Sham, Ovariectomy (OVX), and OVX + this compound (DH).[1]

-

Surgical Procedure:

-

Anesthesia is induced, typically with an intraperitoneal injection of a suitable anesthetic agent.

-

For the OVX and OVX + DH groups, a dorsal midline incision is made to expose the ovaries. The fallopian tubes are ligated, and the ovaries are surgically removed.

-

For the Sham group, a similar surgical procedure is performed, but the ovaries are left intact.

-

The incision is closed with sutures, and appropriate post-operative care, including analgesics and antibiotics, is provided.

-

-

Treatment:

-

Following a recovery period of approximately one week after surgery, the OVX + DH group receives intraperitoneal injections of this compound (5 mg/kg) twice weekly for a duration of three months.[1]

-

The Sham and OVX groups receive vehicle control injections following the same schedule.

-

-

Sample Collection: At the end of the treatment period, animals are euthanized. Blood samples are collected for serum analysis. The femurs and tibiae are harvested for micro-CT and histological analysis, respectively.[1]

Micro-Computed Tomography (Micro-CT) Analysis

-

Sample Preparation: The harvested femurs are cleaned of soft tissue and fixed, typically in 4% paraformaldehyde.

-

Scanning: The distal femur is scanned using a high-resolution micro-CT system. Typical scanning parameters include an isotropic voxel size of around 10-20 µm, an X-ray voltage of 50-70 kVp, and a current of 200-500 µA.

-

Image Reconstruction: The raw scan data is reconstructed into a 3D image volume.

-

Analysis: A region of interest (ROI) is defined in the trabecular bone of the femoral metaphysis, distal to the growth plate. Standard bone morphometric parameters are calculated, including Bone Volume/Total Volume (BV/TV), Trabecular Number (Tb.N), Trabecular Thickness (Tb.Th), and Trabecular Separation (Tb.Sp).

In Vitro Osteoblast Culture and Differentiation

-

Cell Line: A suitable osteoblastic cell line (e.g., MC3T3-E1) or primary osteoblasts are used.

-

Culture Conditions: Cells are maintained in an appropriate growth medium (e.g., α-MEM) supplemented with fetal bovine serum (FBS) and antibiotics, in a humidified incubator at 37°C and 5% CO₂.

-

Osteogenic Induction: To induce differentiation, the growth medium is supplemented with osteogenic agents, typically including ascorbic acid, β-glycerophosphate, and dexamethasone.

-

Treatment: Cells are treated with varying concentrations of this compound during the differentiation period.

Alkaline Phosphatase (ALP) and Alizarin Red S (ARS) Staining

-

ALP Staining (Early Osteoblast Differentiation):

-

After a specified period of differentiation (e.g., 7 days), cells are washed with PBS and fixed with 4% paraformaldehyde.

-

The fixed cells are then incubated with an ALP staining solution containing a substrate such as 5-bromo-4-chloro-3-indolyl phosphate (BCIP) and nitro blue tetrazolium (NBT).

-

The development of a colored precipitate indicates ALP activity, which can be visualized and quantified.

-

-

ARS Staining (Mineralization/Late Osteoblast Differentiation):

-

After a longer differentiation period (e.g., 21 days), cells are fixed as described above.

-

The fixed cells are stained with a 2% Alizarin Red S solution (pH 4.1-4.3) for approximately 20-30 minutes.

-

The stain specifically binds to calcium deposits, which appear as red nodules, indicating matrix mineralization.

-

For quantification, the stain can be extracted with a solution like 10% cetylpyridinium chloride and the absorbance measured.

-

Real-Time Quantitative PCR (RT-qPCR) and Western Blot

-

RNA/Protein Extraction: After treatment, total RNA and protein are extracted from the cultured osteoblasts using standard commercial kits.

-

RT-qPCR:

-

First-strand cDNA is synthesized from the extracted RNA.

-

RT-qPCR is performed using specific primers for osteogenesis-related genes (e.g., RUNX2, OPN, OCN) and antioxidant enzymes (SOD1, SOD2). A housekeeping gene (e.g., GAPDH) is used for normalization.

-

The relative gene expression is calculated using the ΔΔCt method.

-

-

Western Blot:

-

Protein concentrations are determined, and equal amounts of protein are separated by SDS-PAGE.

-

The separated proteins are transferred to a PVDF or nitrocellulose membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., RUNX2, OPN, OCN, SOD1, SOD2).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry. A loading control (e.g., β-actin) is used for normalization.

-

Signaling Pathways and Experimental Workflows

Proposed Mechanism of Action of this compound in Osteoblasts

Caption: Proposed mechanism of this compound in promoting osteogenesis.

In Vivo Experimental Workflow for this compound Evaluation

Caption: Workflow for the in vivo evaluation of this compound.

Future Directions and Conclusion

The current body of evidence strongly suggests that this compound is a promising candidate for the development of a new therapeutic strategy for osteoporosis. Its ability to mitigate oxidative stress and promote osteoblast differentiation addresses a key pathological mechanism of the disease. However, it is important to underscore that the research on this compound is still in its infancy.

Future research should focus on several key areas:

-

Pharmacokinetics and Pharmacodynamics: Comprehensive studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, as well as its dose-response relationship.

-

Safety and Toxicology: A thorough evaluation of the safety profile of this compound is essential before it can be considered for clinical trials.

-

Broader Therapeutic Applications: Given its antioxidant properties, the potential therapeutic applications of this compound in other diseases associated with oxidative stress, such as neurodegenerative disorders, cardiovascular diseases, and certain cancers, warrant investigation.

-

Mechanism of Action: Further studies are required to fully elucidate the molecular targets of this compound and the precise signaling pathways it modulates.

References

Dichotomitin: A Review of In Vivo and In Vitro Studies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dichotomitin, an isoflavonoid isolated from the rhizomes of Belamcanda chinensis (L.) DC., with the chemical formula C18H14O8 and CAS Number 88509-91-5, has been a subject of scientific investigation. However, the available literature presents a degree of ambiguity, with the name "this compound" also being associated with research on the brown algae Dictyota dichotoma. This guide provides a comprehensive overview of the existing in vivo and in vitro studies related to both the isoflavonoid and extracts from Dictyota dichotoma, with a focus on anticancer research where the latter is predominantly featured. Due to the limited data on the anticancer properties of the isoflavonoid this compound, this report extensively covers the cytotoxic and mechanistic studies of extracts and compounds isolated from Dictyota dichotoma.

The Isoflavonoid this compound from Belamcanda chinensis**

Scientific literature identifies this compound as an isoflavonoid. While its chemical structure is defined, research on its biological activity is sparse. The primary available study focuses on its potential role in bone metabolism.

In Vivo and In Vitro Studies on Osteoporosis

A key study investigated the effects of this compound on osteoblast differentiation and osteoporosis.

Experimental Protocol: In Vivo Osteoporosis Model

-

Animal Model: Ovariectomized (OVX) rats were used to model postmenopausal osteoporosis.

-

Treatment: this compound was administered to the OVX rats.

-

Analysis: Micro-CT scans and histological staining of the femur and tibia were performed to assess bone microarchitecture. Serum levels of osteogenic biochemical markers were measured.

Experimental Protocol: In Vitro Osteoblast Differentiation

-

Cell Model: Osteoblasts were cultured and induced to differentiate.

-

Treatment: Cells were treated with varying concentrations of this compound.

-

Analysis: Alkaline phosphatase (ALP) activity and the expression of osteogenesis-related genes and proteins such as RUNX2, OPN, OCN, SOD1, and SOD2 were measured using RT-qPCR and Western blotting.

Key Findings:

-

In vivo, this compound treatment improved bone trabecular area and structure in OVX rats.

-

In vitro, this compound enhanced ALP activity and upregulated the expression of key osteogenic markers (RUNX2, OPN, OCN) and antioxidant enzymes (SOD1, SOD2).

Signaling Pathway:

The study suggests that this compound promotes osteoblast differentiation and mitigates osteoporosis by attenuating oxidative stress.

Anticancer Studies on Extracts of Dictyota dichotoma**

Extensive research has been conducted on the anticancer properties of extracts and compounds isolated from the brown algae Dictyota dichotoma. While not explicitly about the isoflavonoid this compound, this represents the bulk of the "this compound"-associated anticancer literature.

In Vitro Cytotoxicity

Multiple studies have demonstrated the cytotoxic effects of various fractions of Dictyota dichotoma extract against a range of cancer cell lines.

Data Presentation: IC50 Values of Dictyota dichotoma Extracts

| Cell Line | Extract Fraction | IC50 (µg/mL) | Reference |

| MCF-7 (Breast Cancer) | Chloroform | 1.93 ± 0.25 | [1] |

| Petroleum Ether | 4.77 ± 0.51 | [1] | |

| PC-3 (Prostate Cancer) | Chloroform | 2.2 ± 0.18 | [1] |

| Petroleum Ether | 3.93 ± 0.51 | [1] | |

| CACO-2 (Colorectal Cancer) | Chloroform | 2.71 ± 0.53 | [1] |

| Ethyl Acetate | 5.06 ± 0.23 | [1] | |

| HepG2 (Liver Cancer) | Ethyl Acetate | 5.06 ± 0.21 | [1] |

| Ehrlich Ascites Carcinoma | Fucoidan | Concentration-dependent decrease in viability | [2] |

Experimental Protocol: In Vitro Cytotoxicity Assay

-

Cell Lines: A panel of human cancer cell lines were used, including MCF-7, PC-3, CACO-2, and HepG2.[1]

-

Treatment: Cells were treated with various concentrations of different solvent fractions (petroleum ether, chloroform, ethyl acetate) of Dictyota dichotoma extract.

-

Assay: The crystal violet staining method or MTT assay was used to determine cell viability and calculate the half-maximal inhibitory concentration (IC50).[1]

Mechanism of Action of Dictyota dichotoma Methanolic Extract on MCF-7 Cells

A study investigating the methanolic extract of D. dichotoma on MCF-7 breast cancer cells provided insights into its potential mechanism of action.

Experimental Protocol: Mechanistic Studies

-

Cell Line: MCF-7 human breast cancer cells.

-

Treatment: Cells were treated with the methanolic extract of D. dichotoma.

-

Analysis:

-

Protein Phosphorylation: Western blot analysis was used to examine the phosphorylation levels of key signaling proteins, including AKT and its downstream target BAD.

-

Cell Migration: A wound-healing assay was performed to assess the effect on cell migration.

-

Cell Adhesion: Cell adhesion assays were conducted to determine the impact on the ability of cells to adhere to a substrate.

-

Key Findings:

-

The methanolic extract inhibited the proliferation and viability of MCF-7 cells.

-

A decrease in the phosphorylation of AKT (Ser473) and its target molecule BAD (Ser136) was observed.

-

The extract inhibited cell migration and decreased cellular adhesion.

Signaling Pathway:

The findings suggest that the methanolic extract of D. dichotoma exerts its anticancer effects at least in part through the inhibition of the PI3K/AKT signaling pathway, a critical regulator of cell survival, proliferation, and migration.

References

Dichotomitin's Impact on Bone Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dichotomitin, an isoflavonoid compound, has emerged as a promising agent in the field of bone metabolism. This technical guide synthesizes the current scientific evidence on the effects of this compound, with a primary focus on its role in promoting osteoblast differentiation and its potential therapeutic application in osteoporosis. The core mechanism of action appears to be linked to the inhibition of oxidative stress, a key factor in the pathogenesis of age-related bone loss. This document provides a detailed overview of the experimental data, methodologies, and the implicated signaling pathways, offering a valuable resource for researchers and professionals in drug development.

Introduction

Bone is a dynamic tissue that undergoes continuous remodeling, a balanced process of bone formation by osteoblasts and bone resorption by osteoclasts.[1] An imbalance in this process, favoring resorption over formation, leads to conditions like osteoporosis, characterized by low bone mass and microarchitectural deterioration, resulting in increased fracture risk.[2] Oxidative stress has been identified as a significant contributor to the age-related decline in bone health by impairing osteoblast function and promoting osteoclast activity.[2][3] this compound's antioxidant properties position it as a molecule of interest for mitigating bone loss.[3]

In Vivo Evidence: Ovariectomized Rat Model of Osteoporosis

An in vivo study utilizing an ovariectomized (OVX) rat model, a standard for postmenopausal osteoporosis research, demonstrated the protective effects of this compound on bone health.[3]

Experimental Protocol

-

Animal Model: Sprague-Dawley (SD) rats were divided into three groups: a sham-operated group (Sham), an ovariectomized group (OVX), and an OVX group treated with this compound (OVX + DH).[3]

-

Treatment: The OVX + DH group received intraperitoneal injections of this compound at a dose of 5 mg/kg twice weekly for three months.[3]

-

Analysis: After the treatment period, femurs and tibiae were collected for micro-computed tomography (micro-CT) and histological analysis. Blood samples were also collected to measure serum levels of bone turnover markers.[3]

Quantitative Data Summary

The following table summarizes the key quantitative findings from the in vivo study.

| Parameter | Sham Group | OVX Group | OVX + DH Group | Outcome |

| Micro-CT Analysis | ||||

| Bone Volume/Total Volume (BV/TV) | Higher | Decreased | Enhanced compared to OVX | This compound improved bone mass.[3] |

| Trabecular Number (Tb.N) | Higher | Decreased | Enhanced compared to OVX | This compound improved bone microarchitecture.[3] |

| Trabecular Thickness (Tb.Th) | Higher | Decreased | Enhanced compared to OVX | This compound improved bone microarchitecture.[3] |

| Trabecular Separation (Tb.Sp) | Lower | Increased | Reduced compared to OVX | This compound improved bone microarchitecture.[3] |

| Histological Analysis | ||||

| Trabecular Bone Area | Well-structured | Disrupted and decreased | Enhanced structure and area | This compound restored bone structure.[3] |

| Serum Bone Turnover Markers | ||||

| Alkaline Phosphatase (ALP) | Normal | Elevated | Higher than OVX | Suggests increased bone formation.[2] |

| Osteopontin (OPN) | Normal | Lower | Higher than OVX | Suggests increased bone formation.[2] |

| Osteocalcin (OCN) | Normal | Lower | Higher than OVX | Suggests increased bone formation.[2] |

Impact on Osteoclasts

Histological analysis revealed a significant reduction in the number of Tartrate-Resistant Acid Phosphatase (TRAP)-positive cells in the this compound-treated group compared to the OVX group.[2] TRAP is a key marker for osteoclasts, indicating that this compound may inhibit osteoclast-mediated bone resorption.[2]

In Vitro Evidence: Osteoblast Differentiation and Oxidative Stress

In vitro studies using the HS-5 human bone marrow stromal cell line provided further insights into the cellular and molecular mechanisms of this compound's action.[3]

Experimental Protocols

-

Cell Culture: HS-5 cells were cultured and induced to differentiate into osteoblasts in the presence of varying concentrations of this compound.[3]

-

Osteogenic Differentiation Assays: Alkaline phosphatase (ALP) activity and Alizarin Red S (ARS) staining were performed to assess early and late stages of osteoblast differentiation, respectively.[3]

-

Gene and Protein Expression Analysis: Real-time quantitative PCR (RT-qPCR) and Western blotting were used to measure the expression of key osteogenic and antioxidant markers.[3]

-

Oxidative Stress Model: An oxidative stress model was established by treating HS-5 cells with hydrogen peroxide (H₂O₂). The protective effect of this compound was then evaluated.[3]

Quantitative Data Summary

The following table summarizes the key quantitative findings from the in vitro experiments.

| Parameter | Control Group | H₂O₂ Group | H₂O₂ + DH Group | Outcome |

| Osteogenic Differentiation | ||||

| ALP Activity | Baseline | Significantly reduced | Elevated compared to H₂O₂ | This compound promotes osteoblast differentiation under oxidative stress.[2] |

| Mineralized Nodules (ARS Staining) | Baseline | Significantly reduced | Elevated compared to H₂O₂ | This compound enhances mineralization under oxidative stress.[2] |

| Gene and Protein Expression | ||||

| Runt-related transcription factor 2 (RUNX2) | Baseline | Decreased | Elevated expression | This compound upregulates a key osteogenic transcription factor.[3] |

| Osteopontin (OPN) | Baseline | Decreased | Elevated expression | This compound upregulates an important bone matrix protein.[3] |

| Osteocalcin (OCN) | Baseline | Decreased | Elevated expression | This compound upregulates a marker of mature osteoblasts.[3] |

| Superoxide Dismutase 1 (SOD1) | Baseline | Decreased | Elevated expression | This compound enhances antioxidant enzyme expression.[3] |

| Superoxide Dismutase 2 (SOD2) | Baseline | Decreased | Elevated expression | This compound enhances antioxidant enzyme expression.[3] |

Signaling Pathways and Mechanisms of Action

The primary mechanism by which this compound appears to exert its pro-osteogenic effects is through the inhibition of oxidative stress .

Proposed Signaling Pathway

Caption: Proposed mechanism of this compound in promoting bone formation.

Experimental Workflow

References

- 1. Osteocyte intrinsic TGFβ signaling regulates bone quality through perilacunar/canalicular remodeling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A New Method to Sort Differentiating Osteoclasts into Defined Homogeneous Subgroups - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound promotes osteoblast differentiation and improves osteoporosis by inhibiting oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

Dichotomitin: A Novel Modulator of Cellular Signaling in Osteogenesis and Oxidative Stress

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Dichotomitin, a recently investigated natural compound, has demonstrated significant potential in promoting osteoblast differentiation and mitigating the detrimental effects of oxidative stress. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on its modulatory effects on key cellular signaling pathways. While direct mechanistic studies are still emerging, current evidence strongly suggests that this compound exerts its therapeutic effects by influencing the Nrf2/ARE pathway to combat oxidative stress and by potentially modulating the PI3K/Akt and MAPK/ERK signaling cascades to enhance osteogenic processes. This document summarizes the available quantitative data, details relevant experimental methodologies, and presents hypothesized signaling pathways to guide future research and drug development efforts.

Introduction

Osteoporosis, a systemic skeletal disease characterized by low bone mass and microarchitectural deterioration of bone tissue, represents a significant global health challenge. The underlying pathology involves an imbalance in bone remodeling, with bone resorption by osteoclasts outweighing bone formation by osteoblasts. A growing body of evidence indicates that oxidative stress, resulting from an overproduction of reactive oxygen species (ROS), is a key contributor to the age-related decline in osteoblast function and the overall pathogenesis of osteoporosis. Consequently, therapeutic strategies aimed at both stimulating osteoblast differentiation and reducing oxidative stress are of considerable interest.

This compound has emerged as a promising candidate in this area. In a recent pivotal study, this compound was shown to promote osteoblast differentiation and protect against osteoporosis in an animal model by inhibiting oxidative stress[1]. This guide synthesizes the findings from this foundational research and places them in the broader context of established signaling pathways that govern osteogenesis and cellular antioxidant responses.

Biological Activities of this compound

The primary reported biological activities of this compound revolve around its positive influence on bone health, achieved through a dual mechanism of promoting bone-forming cells and combating oxidative damage.

Promotion of Osteoblast Differentiation

In vitro studies have demonstrated that this compound enhances the differentiation of osteoblasts. This is evidenced by increased activity of alkaline phosphatase (ALP), an early marker of osteogenic differentiation, and elevated expression of key osteogenic genes and proteins, including Runt-related transcription factor 2 (RUNX2), Osteopontin (OPN), and Osteocalcin (OCN)[1]. RUNX2 is a master transcription factor essential for osteoblast lineage commitment, while OPN and OCN are crucial non-collagenous proteins involved in bone matrix formation and mineralization[1].

Attenuation of Oxidative Stress

This compound has been shown to mitigate oxidative stress. In cellular models of oxidative stress induced by hydrogen peroxide (H₂O₂), treatment with this compound led to an upregulation of the antioxidant enzymes Superoxide Dismutase 1 (SOD1) and Superoxide Dismutase 2 (SOD2)[1]. These enzymes play a critical role in detoxifying superoxide radicals, thereby protecting cells from oxidative damage.

Quantitative Data on this compound's Effects

The following tables summarize the key quantitative findings from the study by Han et al. (2025), which investigated the effects of this compound (DH) both in vivo in an ovariectomized (OVX) rat model of osteoporosis and in vitro using osteoblasts.

Table 1: In Vivo Effects of this compound on Bone Microarchitecture in OVX Rats

| Parameter | Sham Group | OVX Group | OVX + DH (5 mg/kg) Group |

| Bone Volume/Total Volume (BV/TV) | Increased | Decreased | Significantly Increased vs. OVX |

| Trabecular Number (Tb.N.) | Increased | Decreased | Significantly Increased vs. OVX |

| Trabecular Thickness (Tb.Th.) | Increased | Decreased | Significantly Increased vs. OVX |

| Trabecular Separation (Tb.Sp.) | Decreased | Increased | Significantly Decreased vs. OVX |

Data adapted from Micro-CT analysis in Han et al. (2025)[1].

Table 2: In Vitro Effects of this compound on Osteoblast Differentiation and Antioxidant Gene Expression

| Marker | Control | H₂O₂ Treated | H₂O₂ + DH Treated |

| ALP Activity | Baseline | Decreased | Significantly Increased vs. H₂O₂ |

| RUNX2 Expression | Baseline | Decreased | Significantly Increased vs. H₂O₂ |

| OPN Expression | Baseline | Decreased | Significantly Increased vs. H₂O₂ |

| OCN Expression | Baseline | Decreased | Significantly Increased vs. H₂O₂ |

| SOD1 Expression | Baseline | Decreased | Significantly Increased vs. H₂O₂ |

| SOD2 Expression | Baseline | Decreased | Significantly Increased vs. H₂O₂ |

Data represents a summary of RT-qPCR and Western blot results from Han et al. (2025)[1].

Hypothesized Signaling Pathways Modulated by this compound

Based on the observed biological effects of this compound and the known molecular mechanisms of oxidative stress response and osteoblast differentiation, we propose the following signaling pathways as potential targets of this compound. It is important to note that these are hypothesized pathways and require direct experimental validation.

The Nrf2/ARE Antioxidant Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is kept inactive in the cytoplasm through binding to its inhibitor, Keap1. In the presence of oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of numerous antioxidant genes, including SOD1 and SOD2, thereby upregulating their expression. Given that this compound increases the expression of SOD1 and SOD2 in response to oxidative stress[1], it is plausible that it acts as an activator of the Nrf2/ARE pathway.

Caption: Hypothesized activation of the Nrf2/ARE pathway by this compound.

The PI3K/Akt and MAPK/ERK Osteogenic Pathways

The Phosphoinositide 3-kinase (PI3K)/Akt and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways are two critical signaling cascades in the regulation of osteoblast proliferation and differentiation. Activation of these pathways typically leads to the phosphorylation and activation of downstream transcription factors, including RUNX2, which in turn stimulates the expression of osteogenic marker genes like OPN and OCN. Since this compound upregulates RUNX2, OPN, and OCN[1], it is hypothesized that it may act upstream to positively modulate the PI3K/Akt and/or the MAPK/ERK pathways.

Caption: Hypothesized modulation of PI3K/Akt and MAPK/ERK pathways by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the foundational study on this compound by Han et al. (2025)[1].

Animal Model of Osteoporosis

-

Model: Ovariectomized (OVX) Sprague-Dawley rats.

-

Procedure:

-

Female Sprague-Dawley rats (12 weeks old) are anesthetized.

-

A dorsal midline incision is made, and the ovaries are located and removed bilaterally.

-

For the sham group, the ovaries are located but not removed.

-

After a recovery period, the OVX rats are randomly divided into a vehicle control group and a this compound treatment group.

-

This compound (5 mg/kg) or vehicle is administered via intraperitoneal injection twice weekly for 3 months.

-

-

Analysis:

-

Micro-Computed Tomography (Micro-CT): Femurs are harvested, fixed, and scanned to analyze bone microarchitecture parameters (BV/TV, Tb.N., Tb.Th., Tb.Sp.).

-

Histological Analysis: Tibias are decalcified, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) to visualize bone morphology.

-

In Vitro Osteoblast Differentiation Assay

-

Cell Line: Rat bone marrow stromal cells (BMSCs) or a pre-osteoblastic cell line (e.g., MC3T3-E1).

-

Procedure:

-

Cells are cultured in osteogenic induction medium (e.g., α-MEM supplemented with 10% FBS, 1% penicillin-streptomycin, 50 µg/mL ascorbic acid, 10 mM β-glycerophosphate, and 10⁻⁸ M dexamethasone).

-

Cells are treated with varying concentrations of this compound (e.g., 0.5, 1.0, 1.5 µM).

-

The medium is changed every 2-3 days.

-

-

Analysis:

-

Alkaline Phosphatase (ALP) Staining and Activity: After 7 days of differentiation, cells are fixed and stained for ALP. For quantitative analysis, cell lysates are incubated with p-nitrophenyl phosphate (pNPP), and the absorbance is measured at 405 nm.

-

Alizarin Red S Staining: After 21 days, cells are fixed and stained with Alizarin Red S to visualize calcium deposits, indicating matrix mineralization.

-

Oxidative Stress Cell Model

-

Cell Line: Pre-osteoblastic cell line.

-

Procedure:

-

Cells are pre-treated with this compound for a specified time (e.g., 2 hours).

-

Oxidative stress is induced by adding hydrogen peroxide (H₂O₂) to the culture medium at a final concentration of 100 µM for 24 hours.

-

Control groups include untreated cells, cells treated with this compound alone, and cells treated with H₂O₂ alone.

-

-

Analysis:

-

Real-Time Quantitative PCR (RT-qPCR): Total RNA is extracted, reverse-transcribed to cDNA, and used for qPCR to measure the mRNA expression levels of RUNX2, OPN, OCN, SOD1, and SOD2. Gene expression is normalized to a housekeeping gene (e.g., GAPDH).

-

Western Blotting: Cell lysates are prepared, and proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against RUNX2, OPN, OCN, SOD1, SOD2, and a loading control (e.g., β-actin).

-

Experimental Workflow

The following diagram illustrates a typical experimental workflow to investigate the effects of this compound on osteoblast differentiation under oxidative stress.

Caption: Workflow for in vitro analysis of this compound's effects.

Conclusion and Future Directions

This compound is a promising natural compound with demonstrated efficacy in promoting osteoblast differentiation and protecting against oxidative stress in preclinical models. While the precise molecular mechanisms are yet to be fully elucidated, the available evidence strongly suggests that its therapeutic potential in osteoporosis is mediated through the modulation of key signaling pathways, including the Nrf2/ARE, PI3K/Akt, and MAPK/ERK pathways.

Future research should focus on validating these hypothesized signaling pathways. Key experiments would include:

-

Direct assessment of Nrf2 activation: This can be achieved through nuclear fractionation followed by Western blotting for Nrf2, or by using an ARE-luciferase reporter assay.

-

Analysis of PI3K/Akt and MAPK/ERK activation: Western blotting for the phosphorylated forms of key pathway components (e.g., p-Akt, p-ERK) in response to this compound treatment would provide direct evidence of pathway modulation.

-

Use of pathway inhibitors: Co-treatment of cells with this compound and specific inhibitors of the Nrf2, PI3K/Akt, or MAPK/ERK pathways would help to establish a causal link between pathway activation and the observed biological effects.

A thorough understanding of the signaling pathways modulated by this compound will be crucial for its further development as a potential therapeutic agent for osteoporosis and other conditions associated with oxidative stress and impaired tissue regeneration.

References

Dichotomitin: A Novel Regulator of Bone Homeostasis and Oxidative Stress

A Technical Guide for Researchers and Drug Development Professionals

Disclaimers: This document is intended for informational purposes for a scientific audience. The information presented herein is based on preclinical research and does not constitute medical advice.

Executive Summary: Dichotomitin, a naturally occurring compound, has demonstrated significant potential in the regulation of bone metabolism and the mitigation of oxidative stress. Preclinical studies reveal its capacity to promote osteoblast differentiation and enhance bone formation, primarily through the upregulation of key osteogenic markers and antioxidant enzymes. While the direct traditional Chinese medicine (TCM) lineage of this compound remains to be elucidated, its demonstrated bioactivities align with the therapeutic principles of certain TCM botanicals, suggesting a promising avenue for modern drug discovery inspired by traditional knowledge. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, including its effects on bone health, detailed experimental protocols from key studies, and hypothesized signaling pathways of action.

Introduction

Osteoporosis, a systemic skeletal disease characterized by low bone mass and microarchitectural deterioration of bone tissue, represents a significant global health challenge. The imbalance between bone resorption by osteoclasts and bone formation by osteoblasts is a key contributor to its pathogenesis. Oxidative stress has been identified as a critical factor in the development of osteoporosis, as it impairs osteoblast function and promotes osteoclast activity.

Recent research has focused on the identification of novel therapeutic agents that can simultaneously promote bone formation and combat oxidative stress. This compound has emerged as a promising candidate in this area. This whitepaper synthesizes the available scientific data on this compound, with a focus on its role in osteoblast differentiation and its antioxidant properties.

While searches for the direct use of this compound in Traditional Chinese Medicine have not yielded conclusive results, it is noteworthy that the plant genus Indigofera, a source of structurally related compounds, has a rich history in TCM. Indigofera tinctoria, known as Qing Dai or Indigo Naturalis, is utilized in TCM for its anti-inflammatory properties, often to "clear heat" and "reduce fire"[1][2]. The active constituents of Qing Dai, such as indigo and indirubin, have been the subject of modern scientific investigation[1][2]. Although this compound has not been identified as a component of Indigofera tinctoria in the reviewed literature, the exploration of compounds with similar scaffolds from TCM botanicals remains a valuable strategy in drug discovery.

Pharmacological Effects of this compound

Promotion of Osteoblast Differentiation and Attenuation of Osteoporosis

In a pivotal preclinical study, this compound demonstrated a significant ability to improve osteoporosis in an ovariectomized (OVX) rat model, a well-established representation of postmenopausal osteoporosis[3][4].

In Vivo Findings:

Intraperitoneal administration of this compound (5 mg/kg, twice weekly for three months) to OVX rats resulted in a marked improvement in bone microarchitecture. Micro-computed tomography (Micro-CT) analysis of the femurs revealed that this compound treatment led to an enhanced bone trabecular area and a more organized structure compared to the untreated OVX group[3][4]. Histological staining of tibial tissues further corroborated these findings, showing a preservation of bone trabeculae in the this compound-treated animals[3][4].

Biochemical analysis of serum markers for bone formation, including alkaline phosphatase (ALP), osteopontin (OPN), and osteocalcin (OCN), showed that this compound treatment significantly increased the levels of ALP and OPN in OVX rats, indicating a stimulation of osteoblastic activity[4].

Table 1: In Vivo Effects of this compound on Bone Parameters in OVX Rats

| Parameter | Sham Group | OVX Group | OVX + this compound (5 mg/kg) |

| Micro-CT Analysis | |||

| Bone Trabecular Area | Normal | Decreased and Disrupted | Enhanced and More Structured |

| Serum Markers | |||

| Alkaline Phosphatase (ALP) | Normal | Significantly Decreased | Significantly Increased (vs. OVX) |

| Osteopontin (OPN) | Normal | Significantly Decreased | Significantly Increased (vs. OVX) |

| Osteocalcin (OCN) | Normal | Significantly Decreased | No Significant Difference (vs. OVX) |

Data summarized from[4].

In Vitro Findings:

To further elucidate the cellular mechanisms, in vitro studies were conducted. These experiments revealed that this compound directly enhances the differentiation of osteoblasts. Treatment with this compound led to a dose-dependent increase in ALP activity, a key early marker of osteogenic differentiation[3][4].